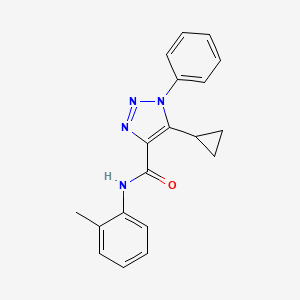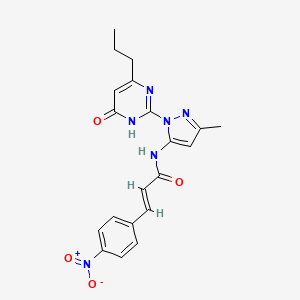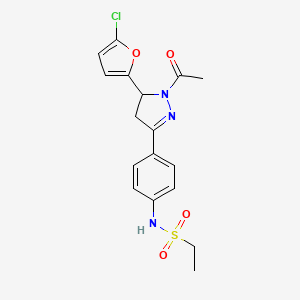
N-(4-(1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the acetyl group could undergo reactions typical of carbonyl compounds, and the pyrazole ring could participate in reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. For example, the presence of polar functional groups like the sulfonamide could influence its solubility in different solvents.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has shown that pyrazoline and pyrazole derivatives exhibit antimicrobial properties against various bacterial strains and fungi. For example, synthesized 2-pyrazolines demonstrated effectiveness against E. coli, P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (a yeast-like fungus) using diffusion methods (Hassan, 2013).
Carbonic Anhydrase Inhibition
Another area of application is in the inhibition of carbonic anhydrase I and II, enzymes involved in various physiological processes. Derivatives of benzenesulfonamide have been synthesized and shown to inhibit these enzymes, which is significant for the treatment of conditions such as glaucoma, epilepsy, and altitude sickness. For instance, specific compounds achieved Ki values in the low nanomolar range against human carbonic anhydrase I and II, indicating potent inhibitory effects (Gul et al., 2016).
Potential Anticancer Properties
Celecoxib derivatives have been studied for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds, which include benzenesulfonamide moieties, have shown promising activity against various cancer cell lines and viral enzymes, highlighting the potential of similar compounds in anticancer research (Küçükgüzel et al., 2013).
Synthesis of Novel Compounds with Potential Biological Activities
The research into synthesizing new compounds with these moieties has yielded structures with potential biological activities. For example, the synthesis and characterization of novel benzenesulfonamide derivatives have led to compounds that exhibit significant in vitro antitumor activity against HepG2 and MCF-7 cell lines, demonstrating the potential for developing new therapeutic agents (Fahim & Shalaby, 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[2-acetyl-3-(5-chlorofuran-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-3-26(23,24)20-13-6-4-12(5-7-13)14-10-15(21(19-14)11(2)22)16-8-9-17(18)25-16/h4-9,15,20H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQHAOQLDCRDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(O3)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Benzyl-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2444783.png)
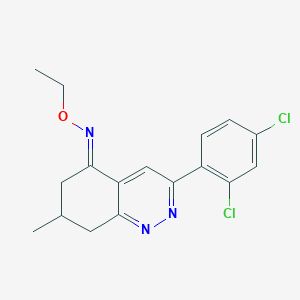
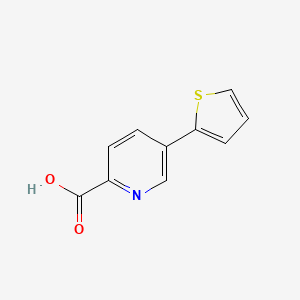
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2444787.png)
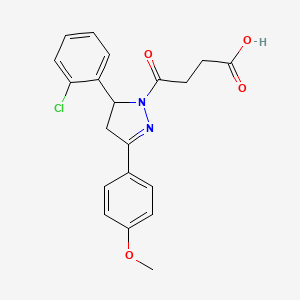
![1-(4-chlorophenyl)-4-(4-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2444790.png)
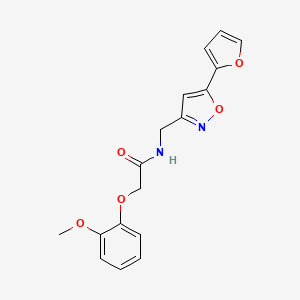
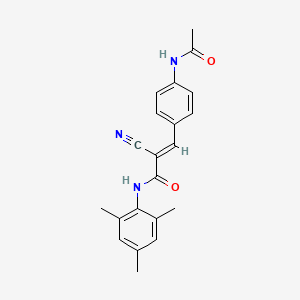
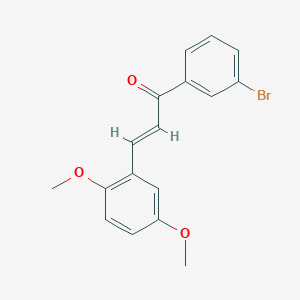
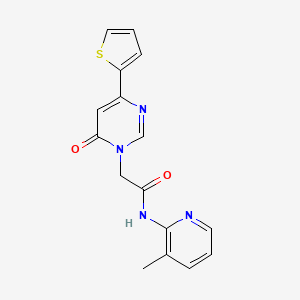
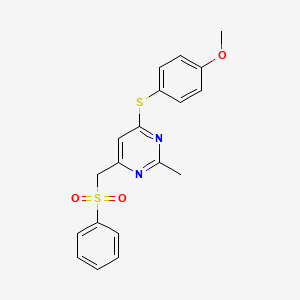
![(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2444798.png)
